

# Seviteronel combination therapy toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Seviteronel Toxicity Profile Overview

The table below summarizes the main toxicities observed in clinical trials, which were primarily dose-dependent and involved the central nervous system (CNS) and gastrointestinal (GI) systems [1] [2].

| Adverse Event                                                                      | Grade (CTCAE v4.0) | Frequency & Context                                                                                   | Management Recommendations                                                |
|------------------------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| <b>CNS Toxicity</b><br>(Concentration impairment, delirium, mental status changes) | Gr 3/4             | <b>DLT</b> at 750 mg and 600 mg QD in women; frequent in men, leading to trial modifications [1] [2]. | Dose reduction or discontinuation. RP2D in women is <b>450 mg QD</b> [2]. |
| <b>Fatigue</b>                                                                     | Gr 1/2<br>(Mostly) | Very common (37% in women's trial) [2].                                                               | Supportive care; assess for disease-related causes.                       |
| <b>Nausea &amp; Vomiting</b>                                                       | Gr 1/2<br>(Mostly) | Very common (42% nausea, 37% vomiting in women) [2].                                                  | Prophylactic antiemetics are recommended.                                 |
| <b>Tremor</b>                                                                      | Gr 1/2<br>(Mostly) | Very common (42% in women's trial) [1] [2].                                                           | Patient counseling; typically not a dose-limiting toxicity.               |

| Adverse Event | Grade (CTCAE v4.0) | Frequency & Context                                     | Management Recommendations                   |
|---------------|--------------------|---------------------------------------------------------|----------------------------------------------|
| Anemia        | Gr 3               | One event deemed possibly related in women's trial [2]. | Monitor CBC; manage per clinical guidelines. |

## Key Experimental Protocols & Preclinical Insights

For researchers designing experiments with **seviteronel**, here are methodologies from key preclinical and clinical studies.

### Clinical Dosing Protocol (Phase I in Breast Cancer)

This protocol established the Recommended Phase 2 Dose (RP2D) for women [2].

- **Study Design:** Open-label, dose de-escalation.
- **Dosing Cohorts:** 750 mg, 600 mg, and 450 mg administered orally once daily in 28-day continuous cycles.
- **Dose-Limiting Toxicity (DLT) Definition:** Any Grade 3 or higher adverse event deemed possibly, probably, or definitely related to **seviteronel** occurring from the first dose through the end of Cycle 1 (28 days).
- **Maximum Tolerated Dose (MTD) Definition:** The highest dose at which the incidence of DLTs is less than 33%.
- **Key Outcome:** The RP2D was determined to be **450 mg QD**.

### In Vitro Radiosensitization Protocol (TNBC Models)

This methodology assesses **seviteronel**'s efficacy in combination with radiation [3] [4].

- **Cell Lines:** Use AR-positive (AR+) TNBC models (e.g., MDA-MB-453, ACC-422). AR-negative controls (e.g., MDA-MB-231) are essential.
- **Clonogenic Survival Assay:**
  - **Pre-treatment:** Treat cells with **seviteronel** (e.g., 5  $\mu$ M) or vehicle for a specified period before irradiation.

- **Irradiation:** Irradiate cells at various doses (e.g., 0-6 Gy).
- **Culture:** Seed cells at low density and allow them to form colonies for 10-14 days.
- **Analysis:** Fix, stain colonies, and count. Calculate the radiation enhancement ratio.
- **DNA Damage Repair Analysis (γH2AX Foci):**
  - Treat and irradiate cells as above.
  - Fix cells at various time points post-IR (e.g., 6h, 16h, 24h).
  - Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.
  - Quantify the number of γH2AX foci per cell; delayed repair in combination groups indicates radiosensitization.

## Mechanism of Action & Radiosensitization

**Seviteronel** has a unique dual mechanism of action. It acts as a **selective CYP17 lyase inhibitor** (blocking androgen production) and a **competitive androgen receptor (AR) antagonist** [1] [2]. Preclinical evidence suggests that the combination of **seviteronel** with radiation therapy (RT) has a unique mechanism for radiosensitizing AR-positive triple-negative breast cancer (TNBC) cells [3] [4].

The following diagram illustrates this proposed mechanism and experimental workflow:



Click to download full resolution via product page

## Frequently Asked Questions (FAQs)

### Q1: What is the recommended phase 2 dose (RP2D) of seviteronel for female patients?

- **A1:** The RP2D for women with breast cancer is **450 mg administered orally once daily**. This dose was determined after dose-limiting toxicities (DLTs) of confusional state and delirium were observed at higher doses (600 mg and 750 mg QD) [2].

### Q2: Does seviteronel require concomitant steroid administration like abiraterone?

- **A2:** No. A key differentiator of **seviteronel** in clinical trials is that it was administered **without routine oral steroids**. This is due to its higher selectivity for CYP17 17,20-lyase over 17- $\alpha$  hydroxylase, which may minimize the risk of mineralocorticoid excess [1].

### Q3: Is seviteronel effective in patients who have developed resistance to enzalutamide?

- **A3:** Preclinically, yes. **Seviteronel** has shown activity against enzalutamide-resistant cell lines, including those expressing the AR F876L mutation, which confers resistance to enzalutamide. However, in a clinical trial for men with mCRPC who progressed on enzalutamide, single-agent **seviteronel** was associated with significant toxicity and limited efficacy, warranting no further investigation as a monotherapy in that specific population [1].

### Q4: What is the most critical parameter to monitor in vitro when studying seviteronel as a radiosensitizer?

- **A4:** The most critical parameter is the **androgen receptor (AR) status** of the cell lines. **Seviteronel** selectively radiosensitizes **AR-positive (AR+) TNBC models** and has no such effect on AR-negative models, regardless of estrogen receptor expression [3] [4].

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic... [pmc.ncbi.nlm.nih.gov]
2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Seviteronel , a Novel CYP17 Lyase Inhibitor and Androgen... [frontiersin.org]

To cite this document: Smolecule. [Seviteronel combination therapy toxicity profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548885#seviteronel-combination-therapy-toxicity-profile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com